molecular formula C31H14F6O8 B3054750 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) CAS No. 61778-79-8

5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)

Cat. No.: B3054750
CAS No.: 61778-79-8
M. Wt: 628.4 g/mol
InChI Key: GGBCYXPSMLFBEG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) is typically achieved through nucleophilic aromatic substitution. One common method involves the reaction of 4,4′-(hexafluoroisopropylidene)diphenol (BPAF) with perfluoropyridine (PFP) using stoichiometric cesium carbonate in acetonitrile at room temperature. This reaction results in the formation of the desired compound with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) undergoes various chemical reactions, primarily nucleophilic aromatic substitution. It reacts with a broad range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon nucleophiles, via exclusive attack at the 4-para-position. Common reagents used in these reactions include cesium carbonate and acetonitrile. The major products formed from these reactions depend on the specific nucleophile used but generally involve the substitution of the aromatic hydrogen atoms with the nucleophile.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the development of new fluoropolymer architectures. It is used to create highly processable polyarylethers, fluorosilicones, dendrimers, and high-char-yield resins for demanding aerospace applications. Additionally, it has been utilized in the mechanochemical synthesis of perfluoropolyether oligomers, expanding its utility for solvent-free polymerizations. Its unique chemical properties make it valuable in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) primarily involves nucleophilic aromatic substitution reactions. The compound’s structure allows for the selective attack of nucleophiles at specific positions on the aromatic rings, leading to the formation of various substituted products. The molecular targets and pathways involved in these reactions are determined by the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) is unique due to its combination of perfluoropropane, phenylene, and isobenzofuran units, which impart distinct chemical properties. Similar compounds include other bisphenol derivatives and fluorinated aromatic compounds, such as 4,4′-(hexafluoroisopropylidene)diphenol (BPAF) and perfluoropyridine (PFP). These compounds share some chemical characteristics but differ in their specific structures and reactivity, making 5,5’-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione) particularly valuable for certain applications.

Properties

IUPAC Name

5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H14F6O8/c32-30(33,34)29(31(35,36)37,15-1-5-17(6-2-15)42-19-9-11-21-23(13-19)27(40)44-25(21)38)16-3-7-18(8-4-16)43-20-10-12-22-24(14-20)28(41)45-26(22)39/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBCYXPSMLFBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)OC4=O)(C(F)(F)F)C(F)(F)F)OC5=CC6=C(C=C5)C(=O)OC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H14F6O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477166
Record name 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61778-79-8
Record name 5,5'-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(isobenzofuran-1,3-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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